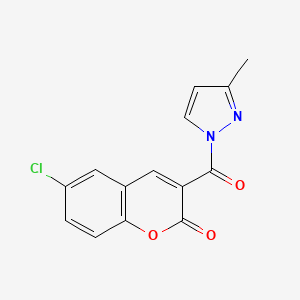

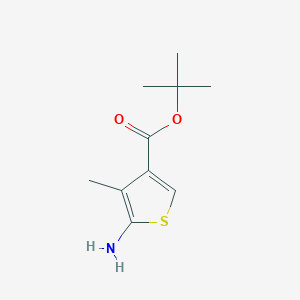

6-氯-3-(3-甲基-1H-吡唑-1-羰基)-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromen-2-one derivatives is a topic of significant interest due to their diverse biological activities. The papers provided detail various synthetic methods for different chromen-2-one compounds. For instance, the synthesis of 7-alkyl-6H,7H-naphtho[1,2:5,6]pyrano[3,2-c]chromen-6-ones is achieved through a three-component condensation reaction catalyzed by 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride, which offers good to excellent yields and short reaction times . Another study presents the synthesis of 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives, which are further transformed into various heterocyclic systems such as pyrazole, isoxazol, and quinolinone through reactions with different reagents . These methods demonstrate the versatility of chromen-2-one as a scaffold for the synthesis of a wide range of compounds.

Molecular Structure Analysis

The molecular structures of chromen-2-one derivatives are characterized by their planar configurations and the presence of various substituents that influence their physical and chemical properties. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one is determined to be monoclinic with specific cell constants and crystallizes with p-p stacking of the aromatic residues . Similarly, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene is triclinic, with all atoms of the pyran ring being coplanar, which is a distinctive feature compared to other similar compounds . These structural analyses are crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

Chromen-2-one derivatives undergo a variety of chemical reactions that lead to the formation of new compounds with potential biological activities. The active methyl functionality of 6,8-dichloro-2-methyl-4H-chromen-4-one is utilized to obtain different derivatives through reactions with aromatic carboxaldehydes, diethyl oxalate, and phthalic anhydride . Additionally, bromination and cycloaddition reactions are employed to afford vicinal dibromide and adducts, respectively. These reactions not only expand the chemical diversity of chromen-2-one derivatives but also provide insights into the reactivity patterns of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structures and the nature of their substituents. The crystallographic data provided for the compounds in the papers indicate that these molecules have well-defined geometries and crystallize in specific space groups . The intermolecular interactions, such as hydrogen bonding, play a significant role in stabilizing the crystal structures and can affect the solubility and melting points of these compounds. The presence of electron-withdrawing or electron-donating groups can also impact the acidity, basicity, and overall reactivity of the chromen-2-one core.

科学研究应用

分子结构和合成

X 射线超分子结构和核磁共振光谱:使用 X 射线衍射确定了与目标化合物在结构上相关的 3-甲基-1-苯基-1H-色烯并[4,3-c]吡唑-4-酮异构体的分子和超分子结构。这些化合物表现出显着的 π-堆叠和 C―H···A(A = O,π)相互作用,有助于它们的稳定性和与生物分子的潜在相互作用 (Padilla-Martínez 等人,2011)。

分子对接和光谱分析:对与目标化合物密切相关的目标化合物进行了详细分析,包括 FT-IR、激光拉曼、核磁共振、紫外-可见光和单晶 X 射线衍射光谱技术。该研究深入了解了该化合物的分子几何结构、电子结构以及与白细胞介素-6 (IL-6) 等生物靶标的相互作用潜力,表明其在治疗应用中的潜力 (Sert 等人,2018)。

潜在的生物活性

抗癌特性:一项研究重点关注包括 6,8-二氯-2-甲基-4H-色烯-4-酮在内的新衍生物的合成和生物学评估,探索它们的抗菌、抗真菌和潜在的抗癌活性。这项研究强调了色烯-4-酮衍生物在开发治疗剂中的多功能性 (Salem 等人,2012)。

抗氧化剂和抗高血糖剂:另一项研究合成了含有吡唑和茚满酮环的香豆素衍生物,表现出显着的抗氧化和抗高血糖活性。这些发现突出了与 6-氯-3-(3-甲基-1H-吡唑-1-羰基)-2H-色烯-2-酮在结构上相关的化合物的治疗潜力,用于治疗氧化应激相关疾病和糖尿病 (Kenchappa 等人,2017)。

属性

IUPAC Name |

6-chloro-3-(3-methylpyrazole-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3/c1-8-4-5-17(16-8)13(18)11-7-9-6-10(15)2-3-12(9)20-14(11)19/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTVUHOJWNYOJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)

![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)

![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)

![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)

![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)

![3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2501227.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)